molecular formula C17H26N4O4 B8400388 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine

1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B8400388
M. Wt: 350.4 g/mol
InChI Key: VKGUWAAUOQCADH-UHFFFAOYSA-N
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Description

1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C17H26N4O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H26N4O4

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl N-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]carbamate

InChI

InChI=1S/C17H26N4O4/c1-17(2,3)25-16(22)18-8-9-19-10-12-20(13-11-19)14-4-6-15(7-5-14)21(23)24/h4-7H,8-13H2,1-3H3,(H,18,22)

InChI Key

VKGUWAAUOQCADH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Azidoethyl)-4-(4-nitrophenyl)piperazine (0.8 g, 0.0029 mol) was dissolved in anhydrous ethyl ether (35 mL) under nitrogen, and tributyl phosphine (0.76 mL, 0.0032 mol) was added dropwise. The mixture was stirred at room temperature for 1 h then cooled to −50° C. before adding di-tert-butyldicarbonate (0.63 g, 0.0032 mol dissolved in little ether) and stirring for a further hour. Saturated sodium hydrogen carbonate (2 mL) was added and the flask was allowed to warm to room temperature. Further 20 mL of saturated sodium hydrogen carbonate and 20 mL ethyl acetate were added, the organic phase separated and the aqueous layer extracted with ethyl acetate. The organic layers were combined, dried and evaporated. The crude material was purified on silica (2% MeOH:DCM) to give the title compound. LCMS: 91%, t=1.25 min, [M-56]+=295.32 4-(4-Aminophenyl)-1-(2-tert-butoxycarbonylaminoethyl)piperazine 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine (0.8 g, 0.0023 mol) was dissolved in ethanol (40 mL) and stirred with Pd/C (10%, 100 mg) under a hydrogen atmosphere overnight. The catalyst was filtered off and solvent evaporated to yield the title compound. LCMS: 90%, t=0.82 min. 1H NMR (CDCl3) 6.85 (2H, d); 6.65 (2H, d); 5.0 (1H, s); 3.3 (2H, t); 3.05 (4H, m); 2.6 (4H, m); 2.5 (2H, t); 1.5 (9H, s).
Name
4-(4-Aminophenyl)-1-(2-tert-butoxycarbonylaminoethyl)piperazine 1-(2-Tert-butoxycarbonylaminoethyl)-4-(4-nitrophenyl)piperazine
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

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